4-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]quinoline
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Overview
Description
4-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]quinoline is a complex organic compound that features a quinoline core structure substituted with a trifluoromethyl-pyridine group and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of suitable precursors under acidic or basic conditions.
The azetidine moiety is usually introduced via ring-opening reactions of azetidine derivatives, followed by coupling with the quinoline core. Reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully saturated azetidine derivatives .
Scientific Research Applications
4-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features that may confer specific biological activities.
Mechanism of Action
The mechanism of action of 4-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The azetidine moiety may interact with active sites of enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]pyridine
- 4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzene
Uniqueness
Compared to similar compounds, 4-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]quinoline stands out due to its quinoline core, which imparts unique electronic and steric properties. This makes it a valuable scaffold for drug discovery and development, offering potential advantages in terms of binding affinity and selectivity for biological targets .
Properties
IUPAC Name |
4-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)18-9-14(6-8-24-18)26-15-11-25(12-15)10-13-5-7-23-17-4-2-1-3-16(13)17/h1-9,15H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWPWLWGTDIQQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=NC3=CC=CC=C23)OC4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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